Cumyl-inaca

Description

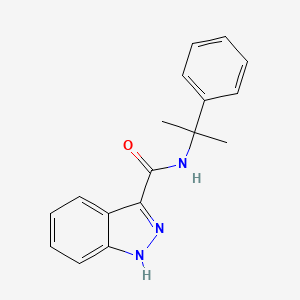

Structure

3D Structure

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20) |

InChI Key |

COOPWWXIRLDJCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

The Precursor Landscape: A Technical Guide to Cumyl-inaca

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoid precursors have emerged as a significant area of interest for forensic chemists, toxicologists, and drug development professionals. Among these, Cumyl-inaca (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) has been identified as a key intermediate in the synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAs). This technical guide provides an in-depth overview of Cumyl-inaca, focusing on its chemical properties, synthesis, analytical characterization, and its role as a precursor to regulated synthetic cannabinoids.

Chemical and Physical Properties

Cumyl-inaca is characterized by an indazole core linked via a carboxamide group to a cumyl (1-methyl-1-phenylethyl) moiety. As a "tail-less" precursor, it lacks the alkyl or fluorinated alkyl chain typically found on the indazole nitrogen of active SCRAs. This structural feature is believed to render Cumyl-inaca itself inactive or of low potency at cannabinoid receptors.[1][2]

Table 1: Chemical and Physical Properties of Cumyl-inaca

| Property | Value |

| Formal Name | N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide |

| Synonyms | N/A |

| CAS Number | 1631075-21-2 |

| Chemical Formula | C₁₇H₁₇N₃O |

| Molecular Weight | 279.3 g/mol |

| Exact Mass | 280.1444 [M+H]⁺ |

| Appearance | Crystalline solid |

| Solubility | DMF: 3 mg/ml; DMSO: 3 mg/ml |

Data sourced from Cayman Chemical and NPS Discovery.[1][3]

Synthesis of Cumyl-inaca and its Derivatives

The synthesis of Cumyl-inaca is foundational to the clandestine production of several potent synthetic cannabinoids. The general synthetic pathway involves the amidation of 1H-indazole-3-carboxylic acid with cumylamine (B32423).

Experimental Protocol: Synthesis of Cumyl-inaca

This protocol is based on general amide coupling reactions prevalent in the synthesis of related indazole-3-carboxamides.

Materials and Reagents:

-

1H-Indazole-3-carboxylic acid

-

Cumylamine (1-methyl-1-phenylethylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cumylamine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Cumyl-inaca.

Synthesis of Synthetic Cannabinoids from Cumyl-inaca

Cumyl-inaca serves as the immediate precursor for the synthesis of various SCRAs through N-alkylation of the indazole ring.

Experimental Protocol: Synthesis of 5F-CUMYL-PINACA from Cumyl-inaca

This protocol is based on the N-alkylation of indazole derivatives.

Materials and Reagents:

-

Cumyl-inaca

-

5-bromo-1-fluoropentane

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of Cumyl-inaca (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 5-bromo-1-fluoropentane (1.3 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5F-CUMYL-PINACA.

Analytical Characterization

The identification and characterization of Cumyl-inaca are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of Cumyl-inaca. Under typical GC conditions, Cumyl-inaca may exhibit thermal degradation.

Table 2: GC-MS Parameters for Cumyl-inaca Analysis

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD or similar |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 279 (M⁺), 145, 119, 91 |

Parameters are representative and may require optimization.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification of Cumyl-inaca, providing high-resolution mass data.

Table 3: LC-QTOF-MS Parameters for Cumyl-inaca Analysis

| Parameter | Value |

| Instrument | Sciex X500R LC-QTOF-MS or similar |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation, typically a linear gradient from low to high organic phase |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Precursor Ion [M+H]⁺ | 280.1444 |

| Key Product Ions (MS/MS) | Fragmentation of the precursor ion can provide structural information |

Parameters are representative and may require optimization.

Pharmacology and Toxicology

Current knowledge suggests that Cumyl-inaca itself is likely inactive or possesses low potency as a cannabinoid receptor agonist.[1][2] Its significance lies in its role as a precursor to highly potent SCRAs. The toxicological profile of Cumyl-inaca is not well-characterized, but it has been detected in toxicology cases, often in conjunction with its more active synthetic cannabinoid derivatives.[1]

In Vitro Metabolism

While specific studies on the metabolism of Cumyl-inaca are limited, research on structurally related compounds such as CUMYL-THPINACA and cumyl-carboxamide SCRAs provides insights into its likely metabolic fate. The primary metabolic pathways for cumyl-containing synthetic cannabinoids involve hydroxylation of the cumyl group and the alkyl chain (if present), as well as glucuronidation.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies on related synthetic cannabinoids.

Materials and Reagents:

-

Cumyl-inaca

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Procedure:

-

Pre-incubate a mixture of pooled HLMs (e.g., 1 mg/mL final protein concentration) and Cumyl-inaca (e.g., 10 µM final concentration) in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37 °C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-QTOF-MS.

Signaling Pathways of Cumyl-inaca Derivatives

The synthetic cannabinoids derived from Cumyl-inaca are potent agonists of the cannabinoid receptors CB1 and CB2. Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Receptor Binding and Functional Activity

The potency of SCRAs derived from Cumyl-inaca is determined through receptor binding assays (to determine the affinity, Ki) and functional assays (to determine the efficacy, EC50).

Table 4: Receptor Binding and Functional Activity of Cumyl-inaca Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 5F-CUMYL-PINACA | CB1 | <0.1 - 2.95 | 0.43 |

| CB2 | 0.37 - 11.3 | 11.3 | |

| CUMYL-PINACA | CB1 | - | 0.15 |

| CB2 | - | 0.41 | |

| CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |

| CB2 | 14.7 | 6.12 |

Data compiled from multiple sources and may vary based on assay conditions.[4][5][6][7]

Experimental Protocol: Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of a test compound to cannabinoid receptors.

Materials and Reagents:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Test compound (e.g., 5F-CUMYL-PINACA)

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

96-well plates

-

Filtration system with glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

Cumyl-inaca is a crucial precursor in the synthesis of a variety of potent and dangerous synthetic cannabinoids. While likely possessing low intrinsic activity, its ease of conversion to regulated substances makes it a compound of significant interest to the scientific and forensic communities. A thorough understanding of its synthesis, analytical properties, and the pharmacology of its derivatives is essential for the development of effective detection methods, the interpretation of toxicological findings, and the ongoing efforts to combat the public health challenges posed by novel psychoactive substances.

References

- 1. researchgate.net [researchgate.net]

- 2. CUMYL-4CN-BINACA - Wikipedia [en.wikipedia.org]

- 3. Structure elucidation of the novel synthetic cannabinoid Cumyl-Tosyl-Indazole-3-Carboxamide (Cumyl-TsINACA) found in illicit products in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide. Due to the limited availability of specific data for this particular molecule, this paper extrapolates information from closely related analogues within the 1H-indazole-3-carboxamide class, a scaffold of significant interest in medicinal chemistry.

Chemical Structure and Properties

N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide is a derivative of the 1H-indazole-3-carboxamide core. The structure is characterized by an indazole ring system linked at the 3-position to a carboxamide group, which is further substituted on the nitrogen atom with a 1-methyl-1-phenylethyl group.

Chemical Structure:

Caption: Chemical structure of N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide.

The 1H-indazole-3-carboxamide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The physicochemical properties of its derivatives can be significantly modulated by substitutions on the indazole ring and the amide nitrogen.

Synthesis

A general and widely applicable method for the synthesis of N-substituted 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by standard peptide coupling agents.

A plausible synthetic route to N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide is outlined below.

Caption: General synthetic workflow for the preparation of the title compound.

Experimental Protocol: General Procedure for Amide Coupling

The following is a general experimental protocol adapted from the synthesis of similar 1H-indazole-3-carboxamide derivatives.[1]

-

Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (B26582) (HOBT) (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (B128534) (TEA) (3 equivalents).

-

Activation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1-methyl-1-phenyl-ethanamine (1 equivalent) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide.

Biological Activity and Potential Therapeutic Applications

Cannabinoid Receptor Agonism

A significant number of synthetic cannabinoids feature the 1H-indazole-3-carboxamide core. These compounds are often potent agonists of the cannabinoid receptors CB1 and CB2. For instance, N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide is known as a cannabinoid indazole compound.[2] This suggests that N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide may also exhibit affinity for cannabinoid receptors.

Kinase Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy.[3] Aberrant activation of PAK1 is associated with tumor progression.[3] Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells.[3]

Caption: Potential inhibition of the PAK1 signaling pathway.

The 1H-indazole-3-carboxamide scaffold has also been investigated for its potential to inhibit phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is crucial for cell growth and survival, and its dysregulation is a common feature in many cancers.

Caption: Potential inhibition of the PI3K signaling pathway.

Quantitative Data for Related Compounds

The following table summarizes publicly available quantitative data for various derivatives of 1H-indazole-3-carboxamide, illustrating the therapeutic potential of this chemical class.

| Compound Class | Target/Assay | Value | Reference |

| 1H-indazole-3-carboxamide derivatives | PAK1 IC50 | 9.8 nM (for compound 30l) | [3] |

| Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides | Antiproliferative activity (GI50) against various cancer cell lines | 0.010 - 12.8 µM | [4] |

| 1H-indazole-3-amine derivatives | Antiproliferative activity (IC50) against Hep-G2 (Hepatoma) | 3.32 µM (for compound 5k) | [4] |

Conclusion

N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data on the title compound is scarce, the extensive research on the 1H-indazole-3-carboxamide scaffold suggests its potential as a modulator of key biological targets, including cannabinoid receptors and protein kinases. Further investigation into the synthesis and biological evaluation of N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.

References

Technical Guide: CUMYL-INACA (CAS Number: 1631075-21-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUMYL-INACA, identified by CAS number 1631075-21-2, is a chemical compound that has garnered attention primarily within the forensic and drug development sectors.[1][2][3][4][5] Its significance lies in its role as a precursor in the synthesis of several potent synthetic cannabinoids.[1][2][5] This guide provides a comprehensive overview of the available technical information for CUMYL-INACA, including its chemical and physical properties, its place in synthetic cannabinoid production, and available analytical data.

Chemical and Physical Properties

CUMYL-INACA is formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.[1][2][4] It is classified as an analytical reference standard and is structurally similar to known synthetic cannabinoids.[1][3] The fundamental physicochemical properties of CUMYL-INACA are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1631075-21-2 | [1][2][3] |

| Formal Name | N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide | [1][2][4] |

| Molecular Formula | C₁₇H₁₇N₃O | [1][2] |

| Molecular Weight | 279.3 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 3 mg/ml, DMSO: 3 mg/ml | [1] |

| SMILES | O=C(NC(C)(C)C1=CC=CC=C1)C2=NNC3=C2C=CC=C3 | [1] |

| InChI Key | COOPWWXIRLDJCP-UHFFFAOYSA-N | [1][2] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Role in Synthesis of Synthetic Cannabinoids

CUMYL-INACA serves as a key intermediate in the clandestine synthesis of several cumyl-series synthetic cannabinoids. Its chemical structure provides the core indazole-3-carboxamide moiety, which is then further modified to produce psychoactive end products.

Below is a diagram illustrating the synthetic relationship of CUMYL-INACA to its more complex and potent derivatives.

Biological Activity and Pharmacology

Based on the activity of structurally similar synthetic cannabinoid precursors, CUMYL-INACA is anticipated to be either inactive or possess low potency as a cannabinoid receptor agonist.[2][5] Its primary relevance in a pharmacological context is as a starting material for the synthesis of compounds with high affinity and efficacy at cannabinoid receptors.

Experimental Protocols

General Synthesis of Indazole-3-Carboxamides

The general workflow is as follows:

A typical procedure would involve dissolving 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), followed by the addition of a coupling agent like 1-hydroxybenzotriazole (B26582) (HOBT) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). The desired amine, in this case, cumylamine (B32423) (1-methyl-1-phenylethanamine), would then be added to the reaction mixture. The reaction would proceed, likely with stirring at room temperature, until completion. The final product would then be isolated and purified, often through extraction and column chromatography.

Analytical Methods

The identification and confirmation of CUMYL-INACA in forensic samples are typically achieved through established analytical techniques.

| Technique | Details |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard method for the separation and identification of volatile and semi-volatile compounds. CUMYL-INACA is amenable to GC-MS analysis.[2] |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | This technique provides high-resolution mass data, enabling the accurate determination of the elemental composition and structure of the analyte. It has been used for the confirmation of CUMYL-INACA in toxicology cases.[2] |

The Center for Forensic Science Research and Education (CFSRE) has reported the identification of CUMYL-INACA in a toxicology case where the analyte was confirmed by comparing its retention time and mass spectral data to a purchased reference standard.[2]

Thermal Degradation Product

An important characteristic of CUMYL-INACA is its formation as a thermal degradation product of CUMYL-TsINACA.[1][3] This is a critical consideration in the analysis of seized drug samples, as the presence of CUMYL-INACA could indicate the original presence of CUMYL-TsINACA, particularly if the sample has been exposed to heat, such as during GC analysis.

Conclusion

CUMYL-INACA (CAS 1631075-21-2) is a crucial precursor in the synthesis of a range of synthetic cannabinoids. While it is believed to have low intrinsic biological activity, its role as a key intermediate makes it a compound of significant interest to law enforcement, forensic chemists, and researchers in the field of drug development. The data presented in this guide, including its physicochemical properties and its position in synthetic pathways, provides a foundational understanding for professionals working with this and related compounds. Further research into its metabolic fate and potential for direct biological activity, however minimal, would be beneficial for a more complete toxicological profile.

References

The Pharmacological Profile of Cumyl-INACA: An Uncharacterized Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cumyl-INACA (N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide) is a synthetic compound identified as a precursor for the synthesis of other potent synthetic cannabinoids, such as 5F-CUMYL-PINACA and 4CN-CUMYL-BUTINACA.[1][2] As of June 2025, the pharmacological activity and potency of Cumyl-INACA itself remain unknown.[1][2] Based on the characteristics of structurally similar synthetic cannabinoid precursors, it is anticipated that Cumyl-INACA is either inactive or possesses low potency.[1][2]

Introduction

Cumyl-INACA has emerged in the landscape of new psychoactive substances (NPS) following the class-wide ban on synthetic cannabinoids by China in July 2021.[1][2] Its primary significance lies in its role as a chemical intermediate for the production of more complex and pharmacologically active synthetic cannabinoid receptor agonists (SCRAs). This technical guide synthesizes the currently available information on Cumyl-INACA, focusing on its identity and the notable absence of pharmacological data.

Chemical and Legal Status

| Property | Information | Reference |

| Formal Name | N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1631075-21-2 | [1] |

| Chemical Formula | C17H17N3O | [1] |

| Molecular Weight | 279.3 g/mol | [1] |

| Legal Status (US) | Not currently a scheduled substance | [1][2] |

Pharmacological Activity: A Knowledge Gap

A comprehensive review of available scientific literature reveals a critical gap in the understanding of Cumyl-INACA's direct pharmacological effects. To date, no in-vitro or in-vivo studies have been published that characterize its binding affinity for cannabinoid receptors (CB1 and CB2) or its functional activity as an agonist or antagonist.

The Center for Forensic Science Research & Education (CFSRE), in a new drug monograph published in June 2025, explicitly states that the "activity and potency of CUMYL-INACA are unknown".[1] The monograph further posits that, based on analogous precursor compounds, Cumyl-INACA is "expected to be inactive or have low potency".[1][2]

Detection in Forensic Casework

Despite the lack of pharmacological data, Cumyl-INACA has been identified in toxicological casework. The CFSRE reported its detection in one toxicology case, where it was found alongside other synthetic cannabinoids, including 4CN-CUMYL-BUTINACA and 5F-ADB.[1][2] This finding underscores its presence in the illicit drug market, likely as a component of mixtures or as a precursor for end-user products.

The identification of Cumyl-INACA in forensic samples was confirmed through the analysis of a reference standard from Cayman Chemical.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are utilized for its detection and confirmation.[1]

The Role of Cumyl-INACA as a Precursor

The primary significance of Cumyl-INACA from a pharmacological and toxicological perspective is its role as a building block for other potent synthetic cannabinoids. The "cumyl" group is a feature of several highly potent SCRAs. The synthesis of compounds like 5F-CUMYL-PINACA and 4CN-CUMYL-BUTINACA can be achieved using Cumyl-INACA as a starting material.[1][2]

Below is a simplified logical diagram illustrating the relationship of Cumyl-INACA to its more potent derivatives.

Caption: Logical flow from precursor to active compounds.

Conclusion and Future Research Directions

Currently, Cumyl-INACA is characterized more by what is unknown than what is known about its direct pharmacological effects. Its established role as a precursor to potent synthetic cannabinoids makes it a compound of interest for forensic and law enforcement agencies.

Future research should prioritize the in-vitro and in-vivo characterization of Cumyl-INACA to definitively determine its pharmacological profile. Key research questions include:

-

Does Cumyl-INACA exhibit any binding affinity for CB1 and CB2 receptors?

-

If there is binding, what is its functional activity (i.e., agonist, antagonist, or allosteric modulator)?

-

What are the metabolic pathways of Cumyl-INACA in humans?

-

Does it possess any off-target activities that could contribute to toxicity?

Answering these questions is crucial for a comprehensive risk assessment and for informing public health and safety responses to the evolving landscape of new psychoactive substances. Until such data is available, Cumyl-INACA should be handled with caution, recognizing its association with the production of dangerous and potent synthetic cannabinoids.

References

An In-depth Technical Guide to the Analytical Reference Standard of Cumyl-INACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for Cumyl-INACA, a synthetic cannabinoid precursor. The information compiled herein is intended to support research, forensic analysis, and drug development activities.

Introduction

Cumyl-INACA, formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is recognized as a precursor in the synthesis of several potent synthetic cannabinoids, including CUMYL-THPINACA, 5-fluoro CUMYL-PINACA, and CUMYL-PINACA.[1] Its emergence is linked to efforts to circumvent existing regulations on controlled synthetic cannabinoids.[2][3] As a "tail-less" precursor, it provides a key building block for the clandestine production of various psychoactive substances. This guide details its chemical and physical properties, analytical methodologies for its identification, and an overview of its expected metabolic and pharmacological characteristics based on its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cumyl-INACA is presented in Table 1. This data is essential for its accurate identification and handling in a laboratory setting.

| Property | Value | Reference |

| Formal Name | N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide | [1] |

| Synonyms | N/A | |

| CAS Number | 1631075-21-2 | [1] |

| Chemical Formula | C₁₇H₁₇N₃O | [1] |

| Molecular Weight | 279.3 g/mol | [1] |

| Exact Mass | 279.1372 | |

| Appearance | White to off-white solid | |

| Solubility | DMF: 3 mg/ml, DMSO: 3 mg/ml | [1] |

| InChI Key | COOPWWXIRLDJCP-UHFFFAOYSA-N | [1] |

Synthesis

While a specific, detailed synthesis protocol for Cumyl-INACA is not widely published in peer-reviewed literature, a general and adaptable method for the synthesis of 1H-indazole-3-carboxamide derivatives can be employed.[4][5] This typically involves the coupling of 1H-indazole-3-carboxylic acid with cumylamine (B32423).

General Experimental Protocol for Synthesis

The synthesis can be conceptualized as a two-step process: the formation of 1H-indazole-3-carboxylic acid, followed by its amidation with cumylamine.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This intermediate can be synthesized from o-toluidine (B26562) through diazotization and subsequent cyclization.[6]

Step 2: Amide Coupling

-

Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add coupling reagents like 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), along with a base such as triethylamine (B128534) (TEA).

-

Amine Addition: The reaction mixture is stirred at room temperature, followed by the addition of cumylamine (1-methyl-1-phenylethanamine).

-

Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water and the product is extracted with an organic solvent (e.g., a mixture of methanol (B129727) and chloroform).

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield Cumyl-INACA.[4]

Analytical Methodology

The identification and quantification of Cumyl-INACA in various matrices are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like Cumyl-INACA.

-

Sample Preparation: For reference standards, a simple dilution in a volatile organic solvent such as methanol is sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte.[2][7]

-

Instrumentation: An Agilent 5975 Series GC/MSD system or an equivalent is commonly used.[8]

-

GC Parameters:

-

Column: A non-polar column, such as a DB-5MS or equivalent, is suitable.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a short period, and then ramps up to a final temperature of around 300 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range of 40-550 amu is generally sufficient to capture the parent ion and characteristic fragments.

-

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD or equivalent[8] |

| Sample Preparation | Standard diluted in methanol[8] |

| Ionization | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS offers high sensitivity and mass accuracy, making it ideal for the detection of Cumyl-INACA in complex matrices like blood and urine.

-

Sample Preparation: A liquid-liquid extraction is commonly employed for biological samples.[2]

-

Instrumentation: A Sciex X500R LC-QTOF-MS system or a similar high-resolution mass spectrometer is used.[2][8]

-

LC Parameters:

-

Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), provides good separation.[8]

-

Mobile Phase: A gradient elution with two solvents is typical. For example, Mobile Phase A could be 10 mM ammonium (B1175870) formate (B1220265) in water (pH 3.0), and Mobile Phase B could be a mixture of methanol and acetonitrile (B52724) (50:50).[8]

-

Flow Rate: A flow rate of 0.4-0.6 mL/min is common.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: A TOF-MS scan range of 100-510 Da is appropriate.[8]

-

Data Acquisition: Data-dependent acquisition can be used to obtain MS/MS spectra for confirmation.

-

| Parameter | Value |

| Instrument | Sciex X500R LC-QTOF-MS or equivalent[2][8] |

| Sample Preparation | Liquid-liquid extraction[2][8] |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[8] |

| Mobile Phase A | 10 mM Ammonium formate (pH 3.0)[8] |

| Mobile Phase B | Methanol/Acetonitrile (50:50)[8] |

| Flow Rate | 0.4 mL/min[8] |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min[8] |

| Injection Volume | 10 µL[8] |

| TOF MS Scan Range | 100-510 Da[8] |

Metabolism

While specific in vitro metabolism studies for Cumyl-INACA are not extensively documented, the metabolic fate of structurally related cumyl-containing synthetic cannabinoids has been investigated.[9][10][11][12] These studies provide a predictive framework for the biotransformation of Cumyl-INACA.

Predicted Metabolic Pathways

The metabolism of Cumyl-INACA is expected to proceed primarily through Phase I oxidative transformations, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[13][14]

-

Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids. Hydroxylation can occur on the cumyl moiety (at the phenyl ring or methyl groups) or on the indazole ring.[9][14]

-

N-Dealkylation: Cleavage of the cumyl group from the carboxamide nitrogen is another potential metabolic route.

-

Further Oxidation: The hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids.

-

Phase II Conjugation: The Phase I metabolites, particularly those with hydroxyl groups, can undergo glucuronidation to form more water-soluble conjugates for excretion.

Pharmacology and Signaling Pathways

As a precursor, Cumyl-INACA is expected to have low intrinsic pharmacological activity and potency at cannabinoid receptors.[2] However, the synthetic cannabinoids derived from it are potent agonists of the cannabinoid receptors CB1 and CB2.

Mechanism of Action of Derived Cannabinoids

The psychoactive and physiological effects of synthetic cannabinoids synthesized from Cumyl-INACA are mediated through their interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

-

CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects.

-

CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades.

Signaling Pathway

-

G-Protein Activation: The agonist-bound CB1/CB2 receptor activates inhibitory G-proteins (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Ion Channel Modulation: The G-protein subunits can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

MAPK Pathway Activation: Activation of cannabinoid receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes including cell growth and differentiation.

Conclusion

Cumyl-INACA is a significant compound in the landscape of new psychoactive substances due to its role as a versatile precursor. This technical guide has provided a detailed overview of its chemical properties, a general synthesis approach, established analytical methods for its detection, and a predictive summary of its metabolism and the pharmacological action of its derivatives. The information presented is intended to be a valuable resource for the scientific and forensic communities in their efforts to identify, understand, and regulate synthetic cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cfsre.org [cfsre.org]

- 3. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cfsre.org [cfsre.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism studies of 4'Cl-CUMYL-PINACA, 4'F-CUMYL-5F-PINACA and 4'F-CUMYL-5F-PICA using human hepatocytes and LC-QTOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways of ADMB- and Cumyl-3TMS-PrINACA in human urine specimens and post mortem material compared to in vitro and in silico data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

Detecting CUMYL-INACA in Toxicological Casework: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

CUMYL-INACA (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic casework. Structurally, it is a precursor in the synthesis of other potent synthetic cannabinoids such as CUMYL-PINACA and 4-cyano CUMYL-BUTINACA (CUMYL-4CN-BINACA).[1][2] Its presence in toxicological samples can indicate exposure to these related compounds or to CUMYL-INACA itself. This guide provides a comprehensive overview of the analytical methodologies for the detection of CUMYL-INACA in toxicological casework, drawing upon established methods for structurally similar compounds due to the limited availability of specific validated methods and quantitative data for CUMYL-INACA.

While CUMYL-INACA has been detected in at least one toxicology case in the United States, detailed quantitative data from casework is not widely published.[1] The activity and potency of CUMYL-INACA are thought to be low; however, its role as a precursor and potential metabolite necessitates reliable detection methods.[1]

Data Presentation: Quantitative Analysis

Due to the scarcity of published quantitative data for CUMYL-INACA in toxicology casework, this section presents data from a validated method for the closely related synthetic cannabinoid, CUMYL-4CN-BINACA, to serve as an illustrative example of the analytical performance characteristics that should be determined when validating a method for CUMYL-INACA.

Table 1: Example Validation Parameters for the Quantification of a CUMYL-Analog (CUMYL-4CN-BINACA) in Blood by UPLC-MS/MS [3]

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Limit of Detection (LOD) | 0.07 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 94 - 99% |

| Intra-assay Precision (CV) | < 15% |

| Inter-assay Precision (CV) | < 15% |

| Intra-assay Accuracy | < 15% |

| Inter-assay Accuracy | < 15% |

Experimental Protocols

The following are detailed experimental protocols adapted from methodologies used for the analysis of CUMYL-INACA and related synthetic cannabinoids in forensic toxicology.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood Samples

This protocol is a general procedure for the extraction of synthetic cannabinoids from blood matrices.

-

Sample Aliquoting: Pipette 1 mL of whole blood into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of a synthetic cannabinoid) to each sample, calibrator, and control.

-

Alkalinization: Add 1 mL of a basic solution (e.g., 0.1 M sodium hydroxide) to the tube and vortex for 30 seconds.

-

Extraction Solvent Addition: Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Extraction: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Solvent Transfer: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS or GC-MS analysis.

Analytical Instrumentation and Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the detection and quantification of synthetic cannabinoids and their metabolites. The following are example parameters based on methods for related compounds.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for CUMYL-INACA would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another common technique for the analysis of synthetic cannabinoids.

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: 250 - 280°C.

-

Oven Temperature Program: A temperature gradient to separate the analytes of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Visualizations

Experimental Workflow for CUMYL-INACA Detection

The following diagram illustrates a typical workflow for the toxicological analysis of CUMYL-INACA in a forensic laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Forensic Applications and Analysis of Cumyl-INACA

Introduction

Cumyl-INACA (N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide) is a synthetic compound that has emerged in the landscape of novel psychoactive substances (NPS).[1] Structurally, it features an indazole core linked via a carboxamide group to a cumyl head group.[2] Unlike many synthetic cannabinoid receptor agonists (SCRAs), Cumyl-INACA is primarily recognized as a precursor for the synthesis of other potent and controlled SCRAs, such as 5F-CUMYL-PINACA and 4CN-CUMYL-BUTINACA.[1][3] Its appearance is linked to legislative changes, specifically the class-wide ban on synthetic cannabinoids by China in July 2021, which prompted clandestine manufacturers to market "tail-less" precursors to circumvent regulations.[1][2]

While its own pharmacological activity is expected to be low or inactive, its role as a synthetic intermediate and its detection in toxicology casework make its accurate identification a priority for forensic laboratories.[1] This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and forensic data pertinent to the analysis of Cumyl-INACA.

Forensic Significance

The primary forensic relevance of Cumyl-INACA stems from two key areas:

-

Precursor Material: It serves as a direct chemical building block for more complex and often highly potent SCRAs.[3] Its identification in seized drug materials can indicate the intent of illicit synthesis operations.

-

Toxicological Marker: Cumyl-INACA has been identified in toxicology specimens, such as blood, sometimes alongside other synthetic cannabinoids.[1] It can also be formed as a thermal degradation product of other cumyl-containing SCRAs, such as Cumyl-TsINACA, which may occur during administration (e.g., smoking).[3][4] Furthermore, the core structure of Cumyl-INACA is a potential metabolite resulting from the N-dealkylation of larger, more complex cumyl-indazole SCRAs.[5]

Physicochemical and Analytical Data

Quantitative data for Cumyl-INACA is summarized below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Cumyl-INACA

| Property | Value | Reference |

|---|---|---|

| Formal Name | N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1631075-21-2 | [1] |

| Chemical Formula | C₁₇H₁₇N₃O | [1] |

| Molecular Weight | 279.3 g/mol | [1] |

| Molecular Ion [M]⁺ | 279 | [1] |

| Exact Mass [M+H]⁺ | 280.1444 |[1] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI, 70 eV) | [1] |

| Retention Time | ~7.93 - 8.01 min (Conditions dependent) | [1] |

| Key Mass Fragments (m/z) | 145, 119, 91, 118, 130, 77 | [1] |

| Base Peak (m/z) | 145 |[1] |

Table 3: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Data

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion [M+H]⁺ | 280.1444 | [1] |

| Key Product Ions (m/z) | 145.0401, 119.0858, 263.1494, 118.0781 |[1] |

Analytical Methodologies and Experimental Protocols

The identification of Cumyl-INACA in both seized materials and biological specimens relies on advanced analytical techniques. The protocols below are derived from established forensic laboratory practices.[1][5]

Protocol 1: GC-MS Analysis of Seized Materials or Reference Standards

This method is suitable for identifying Cumyl-INACA in powders, plant material, or reference standards.

A. Sample Preparation:

-

For reference standards, dilute the material in a suitable organic solvent like methanol (B129727) to a concentration of approximately 1 mg/mL.[1]

-

For seized materials, extract a representative portion of the sample with methanol or another appropriate solvent.

-

Vortex the sample thoroughly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for analysis.

B. Instrumental Parameters:

-

Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]

-

Injection: 1 µL, splitless mode.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 20°C/min to 300°C and hold for 10 minutes.

-

Mass Spectrometer:

C. Data Analysis:

-

Compare the retention time and the resulting mass spectrum of the sample with a certified reference material for Cumyl-INACA.[1]

-

The mass spectrum should exhibit a base peak at m/z 145 (indazole-3-carboxamide moiety) and characteristic fragments at m/z 119 (cumyl moiety) and 91.[1]

Protocol 2: LC-QTOF-MS Analysis of Biological Samples (Blood)

This high-resolution method is ideal for the detection and confirmation of Cumyl-INACA in complex biological matrices like blood.

A. Sample Preparation (Liquid-Liquid Extraction): [1]

-

Pipette 1 mL of blood sample into a clean glass tube.

-

Add an appropriate internal standard.

-

Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9).

-

Add 4 mL of a suitable extraction solvent (e.g., n-butyl chloride).

-

Vortex for 5 minutes, then centrifuge at 3500 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

-

Transfer to an autosampler vial for analysis.

B. Instrumental Parameters:

-

Instrument: Sciex X500R LC-QTOF-MS or equivalent.[1]

-

Column: A suitable C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: TOF-MS scan followed by data-dependent MS/MS acquisition.

-

Collision Energy: A collision energy spread (e.g., 10-40 eV) should be used for fragmentation.

-

C. Data Analysis:

-

Extract the accurate mass for the protonated molecule [M+H]⁺ (expected m/z 280.1444).

-

Confirm the presence of the compound by comparing the retention time and the high-resolution product ion mass spectra with a reference standard. Key product ions include m/z 145.0401 and 119.0858.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and metabolic pathways related to Cumyl-INACA analysis.

References

- 1. cfsre.org [cfsre.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways of ADMB- and Cumyl-3TMS-PrINACA in human urine specimens and post mortem material compared to in vitro and in silico data | springermedizin.de [springermedizin.de]

The Legal Status and Technical Profile of Cumyl-INACA: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Cumyl-INACA (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) has emerged as a significant synthetic cannabinoid precursor. Its appearance is linked to efforts to circumvent international and national drug control laws, particularly following the class-wide ban on synthetic cannabinoids by China in 2021. While Cumyl-INACA itself is often not explicitly scheduled, its status as a precursor to potent synthetic cannabinoids such as 5F-CUMYL-PINACA and 4CN-CUMYL-BUTINACA places it in a complex and evolving legal landscape. This guide provides a comprehensive overview of the legal status of Cumyl-INACA and related compounds in various countries, details analytical methodologies for its detection, and explores the pertinent signaling pathways of the cannabinoid receptors it indirectly targets.

Introduction

Synthetic cannabinoids represent a large and dynamic class of new psychoactive substances (NPS). Manufacturers continually alter chemical structures to evade legal controls, leading to a "cat-and-mouse" game with regulatory bodies. Cumyl-INACA is a key example of a "tail-less" precursor, designed to be a step in the synthesis of controlled synthetic cannabinoids. Understanding its legal status, detection methods, and the pharmacology of the compounds it helps create is crucial for forensic scientists, researchers, and drug development professionals.

Legal Status of Cumyl-INACA and Related Compounds

The legal status of Cumyl-INACA is often tied to broader legislation covering synthetic cannabinoids, including generic or analogue laws. While not always explicitly named, its role as a precursor can bring it under the purview of chemical control regulations. The legal status of its more well-known derivatives, such as CUMYL-4CN-BINACA, provides a strong indication of the regulatory direction for related cumyl-based compounds.

| Country/Region | Cumyl-INACA | CUMYL-4CN-BINACA | CUMYL-PEGACLONE | Notes |

| United States | Not currently scheduled (as of June 2025)[1][2] | Schedule I[3] | Temporarily in Schedule I (as of December 2023) | Detected in a toxicology case in Pennsylvania[1][2]. The legal status of synthetic cannabinoids can be complex due to the Federal Analogue Act. |

| European Union | Not uniformly controlled, but monitored. | Controlled across member states[4] | Undergoing risk assessment and control measures. | Individual member states may have stricter regulations. |

| Germany | Identified in seized herbal material in November 2020. Not explicitly listed in the NpSG, but may fall under generic legislation. | Controlled under the Narcotics Law (Anlage II). | Has been detected and is controlled. | Germany has a generic law (New Psychoactive Substances Act - NpSG) to control groups of substances. |

| United Kingdom | No reports of detections. May be covered by the Psychoactive Substances Act 2016. | Class B drug. | To be controlled as a Class B drug. | The UK employs a generic definition to control synthetic cannabinoids. |

| Czech Republic | Being included in the schedule of narcotic and psychotropic substances. | Controlled. | ||

| Hungary | Presence has been reported. | Controlled. | ||

| Australia | Prohibited Substance (S9). | Australia has strict controls on synthetic cannabinoids. | ||

| Canada | Schedule II. | |||

| China | Likely controlled under the class-wide synthetic cannabinoid ban implemented in July 2021[1]. | Controlled. | China's broad ban has significantly impacted the global NPS market. |

Pharmacology and Toxicology

As a precursor, Cumyl-INACA is expected to have low to no affinity for cannabinoid receptors (CB1 and CB2) and thus low psychoactive potency[1][2]. Its significance lies in its conversion to highly potent synthetic cannabinoids.

The cumyl-carboxamide class of synthetic cannabinoids, which are synthesized from precursors like Cumyl-INACA, are known to be potent agonists of the CB1 and CB2 receptors. The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly involved in immune modulation.

Quantitative Data on Related Compounds:

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Potency (EC50, nM at CB1) |

| CUMYL-4CN-BINACA | 2.6[5] | 14.7[5] | 0.58[5] |

| 5F-CUMYL-PINACA | Similar to CUMYL-4CN-BINACA[5] |

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

The high potency of these synthetic cannabinoids is associated with a significant risk of adverse effects, including seizures, cardiotoxicity, and psychosis. The metabolism of cumyl-containing synthetic cannabinoids can be complex, often involving hydroxylation and glucuronidation. For instance, CUMYL-4CN-BINACA is metabolized to produce cyanide, raising concerns about liver toxicity[6].

Experimental Protocols

Synthesis of N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide (Cumyl-INACA)

This is a general procedure for the synthesis of indazole-3-carboxamides, which can be adapted for Cumyl-INACA.

Materials:

-

1H-Indazole-3-carboxylic acid

-

1-Methyl-1-phenylethanamine (Cumylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Add the coupling agent, such as DCC (1.2 equivalents), to the solution and stir for 15 minutes at room temperature.

-

Add 1-methyl-1-phenylethanamine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Analytical Detection of Cumyl-INACA

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975 Series GC/MSD)[1].

-

Capillary column suitable for drug analysis (e.g., HP-5MS).

Sample Preparation (for seized herbal material):

-

Homogenize a representative sample of the herbal material.

-

Extract a known amount of the homogenized material (e.g., 100 mg) with a suitable organic solvent like methanol (B129727) by vortexing and sonication.

-

Centrifuge the sample and filter the supernatant.

-

Inject an aliquot of the clear extract into the GC-MS system.

GC-MS Parameters:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230-280 °C

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

Data Analysis:

-

The mass spectrum of Cumyl-INACA is expected to show a molecular ion peak [M]+ at m/z 279 and characteristic fragment ions.

-

Compare the obtained mass spectrum and retention time with a certified reference standard of Cumyl-INACA for positive identification[1].

4.2.2 Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Instrumentation:

-

Liquid chromatograph coupled to a QTOF mass spectrometer (e.g., Sciex X500R LC-QTOF-MS)[1].

-

Reversed-phase C18 column (e.g., Phenomenex Kinetex C18).

Sample Preparation (for blood samples):

-

Perform a liquid-liquid extraction on the blood sample. For example, add acetonitrile (B52724) to precipitate proteins, vortex, and centrifuge.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase mixture.

-

Inject an aliquot into the LC-QTOF-MS system.

LC-QTOF-MS Parameters:

-

Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Ion Source: Electrospray ionization (ESI) in positive mode.

-

MS Scan Mode: Full scan for accurate mass measurement and information-dependent acquisition (IDA) for fragmentation data.

Data Analysis:

-

Identify Cumyl-INACA by its accurate mass of the protonated molecule [M+H]+ (expected m/z 280.1444) and its characteristic retention time[1].

-

Confirm the identification by comparing the fragmentation pattern (MS/MS spectrum) with that of a reference standard.

Signaling Pathways and Experimental Workflows

Synthetic cannabinoids derived from Cumyl-INACA primarily exert their effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by a synthetic cannabinoid agonist at the CB1 receptor.

Caption: Simplified CB1 receptor signaling pathway activated by a synthetic cannabinoid.

Experimental Workflow for Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a compound for a cannabinoid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Cumyl-INACA serves as a pertinent example of the evolving nature of the new psychoactive substances market. While its direct pharmacological activity may be low, its role as a precursor to potent and dangerous synthetic cannabinoids makes it a substance of high interest to regulatory and law enforcement agencies. For researchers and drug development professionals, understanding the legal landscape, analytical methods for detection, and the downstream pharmacological effects of its derivatives is essential for public health and safety, as well as for the development of potential therapeutic interventions. The continued monitoring and research of such precursors are vital in the ongoing effort to address the challenges posed by NPS.

References

- 1. cfsre.org [cfsre.org]

- 2. Monographs [cfsre.org]

- 3. 1H-Indazole-3-carboxamide, N-(1-methyl-1-phenylethyl)- - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. Report on the risk assessment of 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in the framework of the Council Decision on new psychoactive substances | www.euda.europa.eu [euda.europa.eu]

- 5. research-management.mq.edu.au [research-management.mq.edu.au]

- 6. Signaling via CNS Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cumyl-inaca: Discovery, History, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Cumyl-inaca, a synthetic cannabinoid precursor. It details the discovery and history of this compound, its chemical properties, and the analytical methodologies for its identification. The document also explores its legal status and the pharmacological context of its emergence. Quantitative data is presented in structured tables, and key experimental workflows and relationships are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Cumyl-inaca, formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is a synthetic compound that has been identified as a precursor in the clandestine synthesis of various potent synthetic cannabinoid receptor agonists (SCRAs). Its emergence is a direct consequence of legislative efforts to control the proliferation of new psychoactive substances (NPS). As regulatory bodies have scheduled specific SCRAs, manufacturers have adapted by producing and distributing precursors like Cumyl-inaca, which can be readily converted into controlled substances. This guide serves to consolidate the current scientific and technical knowledge regarding Cumyl-inaca.

**2. Discovery and History

The first identification of Cumyl-inaca in forensic casework was reported by the Center for Forensic Science Research and Education (CFSRE) in April 2025.[1] The substance was detected in a toxicology case originating from Pennsylvania, where it was found alongside other synthetic cannabinoids, including 4CN-CUMYL-BUTINACA and 5F-ADB.[1]

The appearance of Cumyl-inaca and similar "tail-less" precursors is linked to the class-wide ban on synthetic cannabinoids implemented by China in July 2021.[1] This legislative action significantly disrupted the supply of many finished SCRA products, leading to a shift in manufacturing strategies towards the use of unscheduled precursors.

Legislative Context

As of late 2025, Cumyl-inaca is not a scheduled substance in the United States.[1] However, its status as a direct precursor to potent SCRAs places it in a legally ambiguous position. The legal landscape for synthetic cannabinoid precursors is dynamic, with some jurisdictions in Europe and Asia implementing controls on precursor chemicals. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors the emergence of such substances, which may lead to future control measures.[2][3][4] The rise of in-country production of SCRAs from precursors in regions like Europe further complicates the regulatory environment.[3]

Chemical and Physical Properties

Cumyl-inaca is characterized by an indazole-3-carboxamide core coupled to a cumyl group (1-methyl-1-phenylethyl). The key chemical properties are summarized in the table below.

| Property | Value |

| Formal Name | N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide |

| CAS Number | 1631075-21-2 |

| Chemical Formula | C₁₇H₁₇N₃O |

| Molecular Weight | 279.3 g/mol |

| Molecular Ion [M+] | 279 |

| Exact Mass [M+H]+ | 280.1444 |

Synthesis

While a specific, detailed synthesis protocol for Cumyl-inaca from a clandestine source is not publicly available, its synthesis can be inferred from general chemical principles for the formation of N-substituted indazole-3-carboxamides. The process would logically involve two main steps: the synthesis of the indazole-3-carboxylic acid core and its subsequent coupling with cumylamine.

General Synthesis of Indazole-3-Carboxylic Acid

Indazole-3-carboxylic acid can be synthesized from various starting materials, such as isatin (B1672199) or o-toluidine, through multi-step processes.[5][6][7]

Amide Coupling Reaction

The final step in the synthesis of Cumyl-inaca would be the formation of an amide bond between indazole-3-carboxylic acid and cumylamine. This is a standard organic chemistry reaction that can be achieved using a variety of coupling agents.

A general procedure for this type of amide coupling involves dissolving the indazole-3-carboxylic acid, a coupling agent such as 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and the amine (cumylamine) in an appropriate solvent like dimethylformamide (DMF).[8][9][10] A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.[8][9]

Analytical Characterization

The identification of Cumyl-inaca in forensic samples relies on advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

Experimental Protocols

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of synthetic cannabinoids and their precursors, a general GC-MS protocol would involve:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., blood, urine, or seized material) using a suitable organic solvent.

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C) to ensure vaporization.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Analyzer: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

The resulting mass spectrum of Cumyl-inaca would show a molecular ion peak and a characteristic fragmentation pattern that can be compared to a reference standard.

5.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the non-targeted screening of new psychoactive substances. A general protocol would include:

-

Sample Preparation: Similar to GC-MS, the sample is extracted and prepared in a solvent compatible with the mobile phase. The CFSRE monograph on Cumyl-inaca specifies a liquid-liquid extraction.[1]

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase column, such as a C18, is commonly used. The CFSRE monograph for a related compound, CUMYL-TsINACA, specifies a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm).[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[11]

-

-

Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Analyzer: The QTOF combines a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.

-

Pharmacology and Toxicology

As a precursor, the pharmacological activity of Cumyl-inaca itself is expected to be low or negligible.[1] Its significance lies in its conversion to potent SCRAs. The toxicology of Cumyl-inaca is not well-studied, but its presence in a toxicology case suggests it can be absorbed and distributed in the body.

Relationship to Active Synthetic Cannabinoids

Cumyl-inaca is a precursor to compounds such as CUMYL-PINACA and 5F-CUMYL-PINACA. These finished products are potent agonists at the cannabinoid receptors CB1 and CB2. For example, CUMYL-4CN-BINACA, another related cumyl-indazole carboxamide, is a potent agonist at both CB1 and CB2 receptors, with EC₅₀ values of 0.58 nM and 6.12 nM, respectively.[12]

The general structure-activity relationship of synthetic cannabinoids indicates that the "tail" portion of the molecule, which is absent in Cumyl-inaca, is crucial for high-affinity binding to and activation of cannabinoid receptors.

Cannabinoid Receptor Signaling Pathways

The active SCRAs derived from Cumyl-inaca exert their effects through the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway for CB1 receptors involves coupling to Gi/o proteins.[11][12] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] This can modulate the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs).[11][12][13]

Conclusion

Cumyl-inaca represents a significant development in the evolving landscape of new psychoactive substances. Its emergence as a precursor highlights the adaptive nature of clandestine drug manufacturing in response to legislative controls. For researchers, forensic scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and analytical characterization of such precursors is essential for developing effective detection methods, informing policy, and understanding the potential public health implications. Continued monitoring and research are crucial to stay ahead of this dynamic and challenging field.

References

- 1. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. New psychoactive substances – the current situation in Europe (European Drug Report 2025) | www.euda.europa.eu [euda.europa.eu]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 7. Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Cumyl-inaca" molecular weight and formula

An in-depth analysis of Cumyl-INACA reveals the existence of two distinct but related compounds, each with unique molecular characteristics. This guide provides a comparative overview of their core chemical data. Due to the limited availability of public-domain experimental protocols and established signaling pathways for these specific compounds, this document will focus on their fundamental molecular properties.

Core Molecular Data